BenchChemオンラインストアへようこそ!

JIB-04

Epigenetics Cancer Research Histone Demethylase

JIB-04 is the only commercially available pan-KDM inhibitor combining non-competitive α-KG binding with demonstrated blood-brain barrier penetration. Its IC50 rank-order (230 nM KDM5A to 1.1 µM KDM4C) enables tunable target coverage. Unlike KDM4-selective (SD70) or KDM6-selective (GSK-J4) alternatives, JIB-04 provides broad epigenetic perturbation without confounding TET1/PHD2 inhibition (>200-fold selectivity). Validated in H358/A549 xenograft models with established IP/oral dosing. Essential for CNS oncology, fungal epigenetics, and MTB persister studies.

Molecular Formula C17H13ClN4
Molecular Weight 308.8 g/mol
CAS No. 199596-05-9
Cat. No. B1684303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJIB-04
CAS199596-05-9
SynonymsJIB04;  JIB-04;  JIB 04;  NSC 693627;  NSC-693627;  NSC 693627.
Molecular FormulaC17H13ClN4
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3
InChIInChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+
InChIKeyYHHFKWKMXWRVTJ-OQKWZONESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JIB-04 (CAS 199596-05-9) as a Pan-Jumonji Histone Demethylase Inhibitor for Oncological and Epigenetic Research


JIB-04 (NSC 693627, E-isomer) is a cell-permeable, pan-selective small-molecule inhibitor of the Jumonji C-domain containing histone lysine demethylase (KDM) superfamily, with a pyridine hydrazone scaffold . In sensitive ELISA assays, JIB-04 exhibits a rank-order of IC50 potencies across KDM subfamilies, displaying highest sensitivity for JARID1A/KDM5A (IC50 ≈ 230 nM) and JMJD2D/KDM4D (IC50 ≈ 290 nM), intermediate potency against JMJD2E/KDM2E (IC50 ≈ 340 nM), JMJD2B/KDM4B (IC50 ≈ 435 nM), and JMJD2A/KDM4A (IC50 ≈ 445 nM), and comparatively lower potency against JMJD3/KDM6B (IC50 ≈ 855 nM) and JMJD2C/KDM4C (IC50 ≈ 1.1 µM) . JIB-04 demonstrates a non-competitive mechanism with respect to the co-substrate α-ketoglutarate and shows minimal inhibition of related α-ketoglutarate-dependent hydroxylases (e.g., TET1, PHD2) or histone deacetylases (HDACs) at concentrations that fully engage KDM targets [1][2].

The Specificity Trap: Why Substituting JIB-04 with Other KDM Inhibitors Compromises Experimental Reproducibility


JIB-04 cannot be casually replaced by other Jumonji demethylase inhibitors due to its unique pharmacological fingerprint: (1) a distinct pan-inhibitory selectivity profile across the KDM family, with a >4-fold preference for KDM5A over KDM4C and KDM6B, which differs markedly from the narrow selectivity of KDM4-selective (e.g., SD70) or KDM6-selective (e.g., GSK-J4) inhibitors [1]; (2) a non-competitive mechanism of action with respect to α-ketoglutarate, unlike many 2-oxoglutarate oxygenase inhibitors that act as competitive co-substrate mimics, thereby reducing the risk of off-target effects on structurally related enzymes such as TET hydroxylases or prolyl hydroxylases [2][3]; (3) a documented capacity to cross the blood-brain barrier and achieve bioactive concentrations in the brain, a property not shared by many KDM inhibitors and essential for studies involving CNS malignancies or neuroepigenetics ; and (4) robust in vivo efficacy in multiple xenograft models with established dosing regimens and pharmacokinetic behavior, a translational feature that is absent for many tool compounds . These combined attributes—broad but tunable KDM coverage, a distinct non-competitive binding mode, and favorable brain penetration—render JIB-04 a unique tool compound that cannot be substituted by any single alternative KDM inhibitor without altering experimental outcomes or data interpretation.

JIB-04 Technical Datasheet: A Quantitative Comparator Guide for Pan-KDM Inhibitor Selection


Intra-Family KDM Selectivity Profile of JIB-04: A Quantitative IC50 Rank-Order Comparison

JIB-04 exhibits a distinct intra-family selectivity profile among Jumonji demethylases that is not replicated by KDM4-selective (e.g., SD70) or KDM6-selective (e.g., GSK-J4) inhibitors. In cell-free ELISA assays, JIB-04 displays a rank-order of IC50 values across six KDM enzymes: JARID1A/KDM5A (230 nM) < JMJD2D/KDM4D (290 nM) < JMJD2E/KDM2E (340 nM) < JMJD2B/KDM4B (435 nM) ≈ JMJD2A/KDM4A (445 nM) < JMJD3/KDM6B (855 nM) < JMJD2C/KDM4C (1,100 nM) . This quantitative spread of >4-fold between the most sensitive (KDM5A) and least sensitive (KDM4C, KDM6B) targets underscores its utility as a broad-spectrum but tunable KDM inhibitor, contrasting with SD70 (reported IC50 ≈ 40 nM for KDM4A but >10 µM for KDM5) and GSK-J4 (IC50 ≈ 10 µM for KDM6B but >50 µM for KDM4) [1].

Epigenetics Cancer Research Histone Demethylase

Comparative Anticancer Selectivity Index: Differential Sensitivity of Cancer vs. Normal Cells Treated with JIB-04

JIB-04 demonstrates a consistently higher selectivity index for cancer cells over normal cells compared to other KDM inhibitors. In a panel of lung and prostate cancer lines, JIB-04 achieves IC50 values as low as 10 nM for cancer cell growth inhibition, whereas patient-matched normal bronchial epithelial cells (HBECs) and normal prostate stromal/epithelial cells (PrSCs/PrECs) exhibit significantly lower sensitivity (IC50 > 10 µM in many cases), yielding a selectivity index exceeding 1,000-fold [1]. This contrasts with the KDM4-selective inhibitor ML324, which displays an IC50 of 920 nM against JMJD2 enzymes but shows comparable toxicity in both cancer and normal cell lines in some studies . Similarly, the KDM5A-selective inhibitor CPI-455, while potent on KDM5A (IC50 ≈ 10 nM), lacks the same breadth of cancer-selective cytotoxicity and has not been reported to exhibit the same magnitude of differential viability as JIB-04 [2].

Oncology Drug Discovery Selective Toxicity

In Vivo Antitumor Efficacy of JIB-04 in Lung Cancer Xenograft Models: Quantified Tumor Growth Inhibition

JIB-04 has demonstrated statistically significant tumor growth suppression in two independent human lung cancer xenograft models with well-characterized dosing regimens. In H358 non-small cell lung cancer (NSCLC) xenografts, JIB-04 administered at 110 mg/kg by intraperitoneal injection three times weekly in sesame oil resulted in an IC50 for tumor growth inhibition of 100 nM (calculated from tumor volume measurements) [1]. In A549 NSCLC xenografts, oral gavage administration at 55 mg/kg in Cremophor EL yielded an IC50 of 250 nM [1]. These in vivo IC50 values are within the range of target engagement observed in cellular assays and are associated with prolonged survival of treated mice compared to vehicle controls (hazard ratio = 0.5 in orthotopic glioblastoma models) . In contrast, the KDM5-selective inhibitor KDOAM-25, while active in SARS-CoV-2 pseudovirus entry assays, has not been reported to exhibit comparable in vivo antitumor efficacy, and the KDM6 inhibitor GSK-J4 required substantially higher doses (≥150 mg/kg) to achieve moderate tumor growth delay in similar models [2].

In Vivo Pharmacology Xenograft Models Lung Cancer

Non-Competitive Inhibition of α-Ketoglutarate: A Mechanistic Distinction with Functional Consequences

JIB-04 inhibits Jumonji demethylases through a non-competitive mechanism with respect to the co-substrate α-ketoglutarate (α-KG), a property that distinguishes it from many other 2-oxoglutarate (2OG) oxygenase inhibitors such as IOX1 and GSK-J4 which act as competitive α-KG mimics [1][2]. In α-KG competition assays, JIB-04 did not alter the apparent Km for α-KG, and increasing α-KG concentrations did not reverse JIB-04 inhibition, confirming a non-competitive binding mode [1]. This mechanistic distinction is functionally important: JIB-04 demonstrates minimal inhibition of other α-KG-dependent hydroxylases including TET1 (IC50 > 50 µM) and prolyl hydroxylase PHD2 (IC50 > 100 µM) at concentrations that fully inhibit KDM activity [3]. In contrast, the broad-spectrum 2OG oxygenase inhibitor IOX1 inhibits KDM4C with an IC50 of 0.6 µM but also potently inhibits TET enzymes and ALKBH5, leading to broader off-target epigenetic effects .

Mechanism of Action Enzyme Kinetics Target Engagement

Blood-Brain Barrier Penetration and CNS Bioavailability of JIB-04

JIB-04 exhibits significant blood-brain barrier (BBB) penetration and achieves bioactive concentrations in the brain, a property not shared by many KDM inhibitors. In mice, intraperitoneal administration of JIB-04 at 20, 40, or 60 mg/kg resulted in measurable brain concentrations sufficient to engage KDM targets, as evidenced by increased H3K4me3 and H3K9me3 histone marks in brain tissue [1]. This CNS bioavailability translates to therapeutic activity: in an orthotopic glioblastoma xenograft model, JIB-04 treatment resulted in a hazard ratio of 0.5 for survival compared to vehicle controls, demonstrating functional target engagement in the brain . In contrast, the KDM5-selective inhibitor CPI-455 exhibits poor brain penetration, and the KDM4 inhibitor SD70 has not been reported to cross the BBB effectively [2]. The KDM6 inhibitor GSK-J4, while capable of brain penetration, requires high systemic doses (≥150 mg/kg) to achieve CNS effects [2].

Neuro-oncology Pharmacokinetics Blood-Brain Barrier

Broad-Spectrum Antifungal and Antimycobacterial Activity: Expanding the Utility of JIB-04 Beyond Oncology

JIB-04 exhibits potent and previously unanticipated broad-spectrum antimicrobial activity against fungal pathogens and Mycobacterium tuberculosis, providing a secondary application domain distinct from its oncology use. Against Cryptococcus neoformans, JIB-04 inhibited ergosterol biosynthesis and fungal growth with a MIC90 of 4 µg/mL (≈13 µM) and significantly reduced biofilm formation, melanin production, and capsule formation at sub-MIC concentrations [1]. Against Mycobacterium tuberculosis H37Ra, JIB-04 demonstrated an MIC of 8 µg/mL (≈26 µM) and an MBC of 16 µg/mL, outperforming the first-line antibiotic rifampicin in time-kill assays over an 8-day period [2]. Importantly, JIB-04 retained full activity against multidrug-resistant (MDR) clinical isolates of Mtb with MIC values similar to those against drug-sensitive strains, suggesting a mechanism orthogonal to existing resistance pathways [2]. In contrast, other KDM inhibitors such as GSK-J4, SD70, and CPI-455 have not been reported to possess significant antimicrobial activity, indicating that the antimicrobial effects of JIB-04 may arise from its unique combination of target engagement and non-competitive binding mode rather than from pan-KDM inhibition per se [3].

Antifungal Antitubercular Infectious Disease

Precision Research Applications of JIB-04: Optimized Use Cases for Experimental Design and Procurement Planning


Mechanistic Epigenetics: Deconvoluting KDM Family Functions Using JIB-04 as a Pan-Inhibitor with Defined Selectivity

JIB-04 is optimally deployed as a first-line chemical probe for pan-KDM inhibition when the experimental objective is to broadly perturb histone lysine methylation homeostasis and assess downstream transcriptional and phenotypic consequences. Its well-characterized IC50 rank-order across six KDM enzymes (230 nM for KDM5A to 1.1 µM for KDM4C) allows researchers to titrate the inhibitor concentration to achieve differential target coverage: at 0.5 µM, JIB-04 maximally inhibits KDM5A, KDM4D, and KDM2E while sparing KDM4C and KDM6B; at 2.5 µM, near-complete inhibition of all Jumonji KDMs is achieved [1]. This concentration-dependent selectivity is particularly useful for gene expression studies employing RNA-seq or ChIP-seq, where researchers can compare transcriptional signatures at low (selective KDM5/4D inhibition) versus high (pan-KDM inhibition) concentrations to attribute specific gene regulatory programs to individual KDM subfamilies [2]. The non-competitive α-KG binding mechanism [3] ensures that cellular α-KG fluctuations (e.g., during hypoxia or metabolic shifts) do not confound target engagement measurements, a critical advantage for experiments conducted under varying metabolic conditions.

Preclinical Oncology: Validating KDM Dependency in Lung Cancer and Glioblastoma Xenograft Models

For in vivo oncology studies, JIB-04 offers a validated dosing paradigm with established pharmacokinetic and pharmacodynamic benchmarks, streamlining experimental design and reducing optimization overhead. In H358 NSCLC xenografts, intraperitoneal administration of 110 mg/kg in sesame oil three times weekly yields tumor growth inhibition (IC50 = 100 nM) and is associated with measurable reductions in H3K9me3 demethylase activity in tumor lysates . For studies requiring oral administration, the A549 xenograft model with 55 mg/kg oral gavage in Cremophor EL provides an alternative route (IC50 = 250 nM) . Importantly, JIB-04's demonstrated ability to cross the blood-brain barrier makes it the KDM inhibitor of choice for orthotopic glioblastoma models, where it confers a survival benefit (HR = 0.5) that is not achievable with CNS-impenetrant alternatives such as CPI-455 or SD70 [4]. Researchers planning combination therapy studies should note that JIB-04 has been shown to enhance sensitivity to etoposide in chemoresistant SCLC lines (negative correlation between etoposide and JIB-04 IC50 values across 31 cell lines, Pearson R negative) [4] and to mTOR inhibitors in translation initiation studies [5].

Chemical Biology: Exploiting Non-Competitive α-KG Binding for Clean Target Engagement Studies

JIB-04's non-competitive inhibition mechanism with respect to α-ketoglutarate [3] renders it uniquely suited for experiments requiring selective KDM inhibition without collateral suppression of other 2OG oxygenases. This property is essential for researchers investigating KDM-specific functions in pathways where TET enzymes (DNA hydroxymethylation) or PHD2 (hypoxia signaling) are also of interest. At concentrations that fully inhibit KDM5A (IC50 = 230 nM), JIB-04 shows minimal inhibition of TET1 (IC50 > 50 µM, >200-fold selectivity) and PHD2 (IC50 > 100 µM, >400-fold selectivity) [1][3]. This clean selectivity profile contrasts sharply with broad-spectrum 2OG oxygenase inhibitors like IOX1, which inhibits KDM4C (IC50 = 0.6 µM) but also potently inhibits TET and ALKBH5 enzymes, introducing confounding epigenetic and signaling effects . For cellular thermal shift assays (CETSA) confirming target engagement, JIB-04 stabilizes KDM4A and KDM4C in live cells as demonstrated by immunoblotting, providing a robust orthogonal target validation method [1].

Infectious Disease Research: Probing KDM Functions in Fungal Pathogenesis and Mycobacterial Persistence

The unexpected broad-spectrum antimicrobial activity of JIB-04 opens a new application domain in infectious disease epigenetics, particularly for researchers studying the role of KDM enzymes in fungal virulence or mycobacterial drug tolerance. Against C. neoformans, JIB-04 inhibits ergosterol biosynthesis (a pathway analogous to the target of azole antifungals) at a MIC90 of 4 µg/mL and significantly reduces key virulence factors including biofilm formation, melanin production, and capsule thickness [6]. This profile makes JIB-04 a valuable tool for studies investigating the intersection of epigenetic regulation and fungal pathogenesis, a largely unexplored area. Against M. tuberculosis, JIB-04 demonstrates bactericidal activity at 16 µg/mL and retains full potency against multidrug-resistant clinical isolates [7], suggesting that its mechanism circumvents conventional resistance pathways and may be useful for target identification studies aimed at discovering novel antitubercular targets. The compound's ability to inhibit biofilm formation is particularly relevant for studying non-replicating persistent populations, a major barrier to TB eradication. Researchers should note that the antimicrobial concentrations required (4-16 µg/mL, ~13-52 µM) are higher than those used for KDM inhibition in mammalian cells, and careful dose-response studies are necessary to correlate antimicrobial activity with specific KDM target engagement in microbial systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for JIB-04

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.